molecular formula C9H12Li2N2O12P2 B12371413 Uridine 5'-diphosphate-15N2 (dilithium)

Uridine 5'-diphosphate-15N2 (dilithium)

Cat. No.: B12371413
M. Wt: 418.1 g/mol
InChI Key: JUXAWRZUJHDAOE-BXRRZPCLSA-L
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Description

However, it extensively covers structurally and functionally related compounds, such as uridine 5'-triphosphate-15N2 dilithium (UTP-15N2 dilithium) and uridine-15N2 5′-monophosphate disodium salt (UMP-15N2 disodium). These compounds are 15N-labeled nucleotides critical for isotopic tracing in biochemical research, enabling precise studies of metabolic pathways, enzyme kinetics, and cellular signaling .

Uridine nucleotides like UTP and UMP are pivotal in RNA synthesis, glycogen metabolism, and receptor-mediated signaling (e.g., P2Y receptors). Isotopic labeling with 15N enhances their utility in mass spectrometry and NMR-based assays by improving detection sensitivity and specificity .

Properties

Molecular Formula

C9H12Li2N2O12P2

Molecular Weight

418.1 g/mol

IUPAC Name

dilithium;[[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;;

InChI Key

JUXAWRZUJHDAOE-BXRRZPCLSA-L

Isomeric SMILES

[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O

Origin of Product

United States

Preparation Methods

Substrate Preparation and Fermentation Conditions

Microbial fermentation remains a scalable method for uridine 5'-diphosphate (UDP) production, with adaptations for 15N isotopic labeling. The process begins with uridine, sodium dihydrogen phosphate, and brewer’s yeast (Saccharomyces cerevisiae) under controlled fermentation. Key parameters include:

Parameter Optimal Range Impact on Yield
Uridine purity ≥98% (HPLC) Directly correlates with UDP purity
Fermentation temperature 35–40°C Higher temps reduce yeast viability
pH 6.6–7.0 Neutral pH avoids nucleotide degradation
Fermentation time 2–4 hours Extended periods risk byproduct formation

In 15N-labeled synthesis, isotopically enriched sodium dihydrogen phosphate (NaH2PO4-15N) or 15N-labeled yeast extracts are incorporated to ensure uniform isotopic distribution in the uridine base. Post-fermentation, the broth is rapidly cooled to 10–20°C to halt enzymatic activity.

Downstream Processing

Post-fermentation, microfiltration (0.1 µm inorganic ceramic membranes) removes cellular debris and proteins, achieving 95–100% product recovery. Subsequent nanofiltration desalination (using 200–400 Da membranes) and anion-exchange chromatography (e.g., strong-base resins) isolate UDP-15N2 with ≥80% ultraviolet purity. Alcohol precipitation (ethanol or isopropanol) crystallizes the product, yielding a final moisture content of ≤8%.

Chemical Synthesis via Carbodiimide Coupling

Reaction Mechanism and Optimization

Chemical synthesis offers precise control over isotopic labeling. Uridine 5'-monophosphate-15N2 is phosphorylated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a mixed solvent system (e.g., ethanol/water). The reaction proceeds via activation of the phosphate group, followed by nucleophilic attack by pyrophosphate:

$$
\text{UMP-15N}2 + \text{PP}i \xrightarrow{\text{EDC}} \text{UDP-15N}2 + \text{H}2\text{O}
$$

Key variables include:

Variable Optimal Value Effect on Conversion
EDC:UMP molar ratio 1.2:1 Minimizes side reactions
Solvent composition 30–70% ethanol Balances solubility and reactivity
Temperature 6–30°C Lower temps favor selectivity

Purification and Lithium Counterion Exchange

Post-reaction, solid-liquid separation yields a crude product, which is further purified via reverse-phase chromatography (C18 columns). The dilithium salt form is obtained by ion-exchange chromatography using lithium hydroxide, achieving ≥95% purity (LC-MS).

Enzymatic Synthesis Using Sucrose Synthase

Biocatalytic Pathway Design

Enzymatic methods leverage sucrose synthase (SuSy, EC 2.4.1.13) for UDP-glucose synthesis, adaptable to UDP-15N2 by substituting 15N-labeled uridine triphosphate (UTP-15N2). The reaction is ATP-independent, utilizing sucrose as an energy source:

$$
\text{Sucrose} + \text{UTP-15N}2 \xrightarrow{\text{SuSy}} \text{UDP-15N}2\text{-Glc} + \text{Fructose}
$$

Key advantages include:

  • TTN (Total Turnover Number) : 103 g UDP/g cell dry weight
  • Space-time yield : 10 g/L/h in bioreactors

Integrated Process Development

Recent advances combine cell-free enzyme systems with in-situ ATP regeneration, reducing ATP requirements by 240-fold. For example, coupling with polyphosphate kinases enables continuous UDP-15N2 production at 23.4 g/L in 23 hours.

Isotopic Labeling Techniques

Stable Isotope Incorporation Strategies

15N labeling is achieved through:

  • Microbial biosynthesis : Cultivating yeast in 15N-enriched media (e.g., (15NH4)2SO4).
  • Chemical precursor synthesis : Using 15N-labeled cytidine or uracil in phosphoramidite-based nucleotide synthesis.

Quality Control Metrics

Parameter Specification Analytical Method
Isotopic enrichment ≥98% 15N LC-HRMS
Chemical purity ≥95% HPLC-UV (260 nm)
Residual solvents ≤0.5% (ethanol) GC-FID

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Microbial fermentation 60–70 80–88 120–200 Industrial (kg)
Chemical synthesis 85–92 95–99 500–800 Lab-scale (g)
Enzymatic synthesis 70–75 90–95 300–500 Pilot-scale (100 g)

Key Findings :

  • Fermentation is cost-effective but requires extensive downstream processing.
  • Chemical synthesis offers high purity but is prohibitively expensive for large-scale production.
  • Enzymatic routes balance yield and cost, though enzyme stability remains a challenge.

Industrial-Scale Production Protocols

Custom Synthesis Services

Companies like MedChemExpress and GlpBio offer one-stop CDMO services for UDP-15N2, utilizing:

  • Automated synthesizers : For reproducible phosphorylation and labeling.
  • Quality-by-Design (QbD) : DoE-optimized fermentation and purification.

Regulatory Considerations

  • cGMP compliance : Required for clinical-grade UDP-15N2, involving stringent in-process controls (IPC) for residual DNA and endotoxins.
  • Storage : Lyophilized UDP-15N2 is stable at -80°C for 2 years; solutions retain activity for 6 months at -20°C.

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-diphosphate-15N2 (dilithium) can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine 5’-diphosphate derivatives with additional oxygen atoms, while reduction may yield derivatives with additional hydrogen atoms .

Scientific Research Applications

Uridine 5’-diphosphate-15N2 (dilithium) has several scientific research applications, including:

Mechanism of Action

Uridine 5’-diphosphate-15N2 (dilithium) exerts its effects by acting as a P2Y6 receptor agonist. The P2Y6 receptor is a G protein-coupled receptor involved in various cellular signaling pathways. When uridine 5’-diphosphate binds to the P2Y6 receptor, it activates the receptor, leading to downstream signaling events that can affect cellular functions such as inflammation, immune response, and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares UTP-15N2 dilithium and UMP-15N2 disodium salt (as representative 15N-labeled uridine derivatives) with other nucleotides, based on structural, isotopic, and functional differences (Table 1).

Table 1: Comparative Analysis of 15N-Labeled Uridine Derivatives and Related Compounds

Compound Name Molecular Formula Molecular Weight Phosphate Groups Isotopic Labeling Key Applications Purity Reference
UTP-15N2 dilithium C₉H₁₃Li₂¹⁵N₂O₁₅P₃ 497.99 Triphosphate 15N (2 atoms) RNA synthesis, P2Y receptor studies ≥98.00%
UMP-15N2 disodium salt C₉H₁₁¹⁵N₂Na₂O₉P 370.13 Monophosphate 15N (2 atoms) Glycogen metabolism, enzymatic assays ≥98 atom % 15N
CTP-15N3 dilithium C₉H₁₃Li₂¹⁵N₃O₁₄P₃ 497.99* Triphosphate 15N (3 atoms) RNA synthesis, phospholipid biosynthesis ≥98.00%
cUMP sodium salt C₉H₁₀N₂O₈P·Na 368.16 Cyclic monophosphate None Second messenger signaling studies ≥98% (HPLC)

*Molecular weight approximated based on isotopic substitution.

Key Comparisons

Phosphate Group Configuration

  • UTP-15N2 dilithium contains three phosphate groups, making it essential for RNA polymerization and high-energy phosphate transfer reactions .
  • UMP-15N2 disodium salt has a single phosphate group, limiting its role to substrate-level phosphorylation and glycogen metabolism regulation .
  • CTP-15N3 dilithium (a cytidine analog) shares the triphosphate structure but is specialized for phospholipid biosynthesis and RNA editing .

Isotopic Labeling

  • UTP-15N2 and UMP-15N2 both incorporate two 15N atoms, ideal for dual-labeling experiments in metabolic flux analysis. CTP-15N3 dilithium contains three 15N atoms, offering higher isotopic enrichment for tracing nitrogen incorporation in cytidine-derived pathways .

Solubility and Stability UTP-15N2 dilithium is supplied in aqueous solution (10 mM, 25 µL) and stored at -20°C for long-term stability.

Biological Applications UTP-15N2 dilithium is widely used to study P2Y receptor signaling in pancreatic function, cardiac physiology, and cancer cell proliferation . UMP-15N2 disodium salt aids in quantifying UDP-glucose dehydrogenase activity and glycogen synthase kinetics . cUMP sodium salt (non-isotopic) is utilized for investigating cyclic nucleotide signaling cascades, contrasting with the linear phosphate configuration of UTP/UMP .

Safety data sheets (SDS) emphasize standard handling protocols for nucleotide derivatives .

Research Implications and Limitations

Future studies should explore synthesizing and characterizing UDP-15N2 dilithium to fill this gap.

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